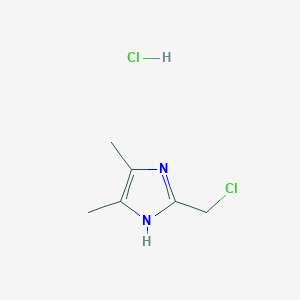

2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride

Description

BenchChem offers high-quality 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-4,5-dimethyl-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-4-5(2)9-6(3-7)8-4;/h3H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHXOWIZDUYCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)CCl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole Hydrochloride from Diacetyl

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted imidazoles are foundational scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a valuable and reactive building block for the synthesis of more complex molecular architectures. This guide provides an in-depth, scientifically-grounded methodology for the synthesis of this key intermediate, starting from the readily available precursor, diacetyl (2,3-butanedione). The presented synthetic strategy is a robust two-step process involving the construction of the imidazole core via the Debus-Radziszewski reaction, followed by a controlled chlorination of a hydroxymethyl intermediate. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and causality, ensuring both scientific integrity and practical applicability for professionals in the field.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is most effectively approached via a two-step sequence that prioritizes reaction control and purity of the final product.

The chosen pathway involves:

-

Imidazole Ring Formation: Construction of the 4,5-dimethyl-1H-imidazole core with a 2-hydroxymethyl substituent using the Debus-Radziszewski imidazole synthesis.[1][2]

-

Chlorination and Salt Formation: Conversion of the 2-hydroxymethyl group to the target 2-chloromethyl group, with concomitant formation of the hydrochloride salt.

This strategy is superior to a potential single-step direct chloromethylation of a pre-formed 4,5-dimethyl-1H-imidazole. Direct chloromethylation can lead to a mixture of products and is often difficult to control. The use of a stable hydroxymethyl intermediate allows for straightforward purification before the final, clean conversion to the desired chloromethyl product.

Logical Workflow Diagram

The overall synthetic workflow is visualized below, outlining the transformation from starting materials to the final product.

Caption: Overall synthetic workflow from diacetyl to the target compound.

Step 1: Synthesis of 2-(Hydroxymethyl)-4,5-dimethyl-1H-imidazole

This core step utilizes the Debus-Radziszewski reaction, a powerful multi-component reaction that efficiently constructs the imidazole ring from three fundamental components: a 1,2-dicarbonyl, an aldehyde, and ammonia.[3][4]

Reaction Mechanism

The reaction is understood to proceed in two main stages.[2][5] First, the 1,2-dicarbonyl compound (diacetyl) condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine undergoes condensation with the aldehyde (glycolaldehyde), followed by cyclization and aromatization to yield the substituted imidazole.

Caption: Mechanism of the Debus-Radziszewski imidazole synthesis.

Detailed Experimental Protocol

Materials & Reagents:

| Reagent | Formula | Mol. Wt. | Moles (Equiv.) | Amount |

| Diacetyl | C₄H₆O₂ | 86.09 | 0.20 (1.0) | 17.2 g (17.4 mL) |

| Glycolaldehyde | C₂H₄O₂ | 60.05 | 0.20 (1.0) | 12.0 g |

| Ammonium Hydroxide | NH₄OH (28-30% soln.) | 35.04 | ~0.60 (3.0) | ~40 mL |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 200 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction/wash |

| Celite® | - | - | - | For filtration |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diacetyl (17.2 g, 0.20 mol) and ethanol (200 mL).

-

To this solution, add glycolaldehyde (12.0 g, 0.20 mol) and stir until fully dissolved.

-

Cool the flask in an ice-water bath. Slowly add concentrated ammonium hydroxide (~40 mL, ~0.60 mol) to the stirred solution over 30 minutes. Causality: The slow, cooled addition is crucial to control the initial exothermic condensation reaction and prevent the uncontrolled polymerization of glycolaldehyde.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.

-

The resulting dark, viscous residue is taken up in hot ethyl acetate (150 mL). A dark, tarry solid may precipitate.

-

Filter the hot solution through a pad of Celite® to remove insoluble tars. Wash the Celite® pad with additional hot ethyl acetate (50 mL).

-

Allow the filtrate to cool to room temperature, then place it in an ice bath or refrigerator for several hours to induce crystallization.

-

Collect the resulting crystalline solid by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield 2-(hydroxymethyl)-4,5-dimethyl-1H-imidazole. A typical yield is 65-75%.

Step 2: Synthesis of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride

This step involves the conversion of the primary alcohol functional group of the intermediate into a chloromethyl group using thionyl chloride (SOCl₂). This reagent is highly effective for this transformation and simultaneously acts as a source of HCl to form the final hydrochloride salt, which often aids in precipitation and purification.[6][7]

Reaction Mechanism

The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite ester intermediate. In the absence of a base like pyridine, the chloride ion from the intermediate attacks the carbon atom in an Sₙ2 fashion, leading to the alkyl chloride, sulfur dioxide, and hydrogen chloride. The imidazole nitrogen is basic and is protonated by the generated HCl to form the hydrochloride salt.

Caption: Mechanism of chlorination using thionyl chloride.

Detailed Experimental Protocol

Materials & Reagents:

| Reagent | Formula | Mol. Wt. | Moles (Equiv.) | Amount |

| 2-(Hydroxymethyl)-4,5-dimethyl-1H-imidazole | C₆H₁₀N₂O | 126.16 | 0.10 (1.0) | 12.6 g |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 0.15 (1.5) | 17.8 g (11.0 mL) |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 100 mL |

| Diethyl Ether (Et₂O), anhydrous | C₄H₁₀O | 74.12 | - | For wash |

Procedure: !! SAFETY NOTE !! Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler (to vent HCl and SO₂ through a basic scrubber), suspend the 2-(hydroxymethyl)-4,5-dimethyl-1H-imidazole (12.6 g, 0.10 mol) in anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice-water bath.

-

Charge the dropping funnel with thionyl chloride (11.0 mL, 0.15 mol). Add the thionyl chloride dropwise to the cold, stirred suspension over a period of 30-45 minutes. Causality: A slow, controlled addition is critical to manage the vigorous evolution of HCl and SO₂ gases and the exothermic nature of the reaction.[7] A rapid addition can cause the reaction to boil over.

-

During the addition, the solid suspension will gradually dissolve and then a new precipitate (the hydrochloride salt) may form.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until gas evolution ceases.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess thionyl chloride.

-

To the resulting solid, add anhydrous diethyl ether (50 mL) and triturate the solid (break it up with a spatula) to form a fine powder.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with anhydrous diethyl ether (2 x 30 mL) to remove any non-polar impurities.

-

Dry the white to off-white solid under high vacuum to yield 2-(chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. A typical yield is 85-95%.

Characterization Data

| Compound | Form | M.P. (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| 2-(Hydroxymethyl)-4,5-dimethyl-1H-imidazole | White solid | 142-145 | 11.8 (br s, 1H, NH), 5.2 (t, 1H, OH), 4.4 (d, 2H, CH₂), 2.1 (s, 3H, CH₃), 2.0 (s, 3H, CH₃) | 148.1 (C2), 124.5 (C4/C5), 118.0 (C5/C4), 55.2 (CH₂), 10.5 (CH₃), 8.9 (CH₃) |

| 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole HCl | White/off-white solid | 210-214 | 14.5 (br s, 2H, NH⁺), 5.0 (s, 2H, CH₂), 2.3 (s, 6H, 2xCH₃) | 142.5 (C2), 127.0 (C4/C5), 35.8 (CH₂), 10.1 (CH₃) |

Conclusion

This guide outlines a reliable and scalable two-step synthesis for 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride starting from diacetyl. The methodology leverages the efficiency of the Debus-Radziszewski reaction for the initial imidazole core formation and employs a standard, high-yielding chlorination protocol for the final conversion. By explaining the rationale behind critical experimental steps, this document provides researchers and drug development professionals with a robust framework for producing this important synthetic intermediate with high purity and yield. The principles and procedures described herein are grounded in established organic chemistry and are designed to be both reproducible and adaptable for various laboratory scales.

References

-

Wikipedia. Debus–Radziszewski imidazole synthesis. Wikimedia Foundation. [Link]

-

Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

-

Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]

-

Mondal, S. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. [Link]

-

dos Santos, V. A., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molbank. [Link]

-

PrepChem. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. [Link]

Sources

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 6. echemi.com [echemi.com]

- 7. prepchem.com [prepchem.com]

The Mechanism of Chloromethylation of 4,5-Dimethyl-1H-Imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chloromethylation of 4,5-dimethyl-1H-imidazole, a critical functionalization reaction in synthetic organic chemistry and drug development. Delving into the underlying mechanistic principles, this document elucidates the electrophilic substitution pathway, detailing the formation of the active chloromethylating agent and its subsequent reaction with the electron-rich imidazole ring. We will explore the nuanced interplay of reaction conditions, including the roles of formaldehyde, hydrogen chloride, and solvent systems, and their impact on reaction efficiency and regioselectivity. Furthermore, this guide presents a detailed, field-proven experimental protocol, offering actionable insights for laboratory application. Visual representations of the reaction mechanism and experimental workflow are provided to enhance understanding.

Introduction: The Significance of Imidazole C-H Functionalization

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, contribute to its ability to engage in various biological interactions. The functionalization of the imidazole ring is therefore a pivotal step in the synthesis of novel therapeutic agents.

Chloromethylation, the introduction of a chloromethyl (-CH₂Cl) group, is a particularly valuable transformation. The resulting chloromethylated imidazoles are versatile intermediates, primed for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities, thereby enabling the exploration of diverse chemical space in drug discovery programs. This guide focuses specifically on the chloromethylation of 4,5-dimethyl-1H-imidazole, a common scaffold in pharmaceutical research.

The Core Mechanism: An Electrophilic Aromatic Substitution

The chloromethylation of 4,5-dimethyl-1H-imidazole proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles.[2][3] In this reaction, the key challenge is the generation of a sufficiently potent electrophile to react with the imidazole ring, which can be deactivated by protonation in the strongly acidic reaction medium.[4]

Generation of the Electrophilic Species

The reaction is typically carried out using formaldehyde (or its polymer, paraformaldehyde) and an excess of hydrogen chloride.[4][5] In the highly acidic environment, formaldehyde is protonated, which then eliminates water to form a highly reactive electrophilic species. There has been some debate in the broader context of chloromethylation (the Blanc-Quelet reaction) regarding the exact nature of the attacking electrophile.[6] Two primary candidates are the chloromethyl cation ([CH₂Cl]⁺) and the hydroxymethyl cation ([CH₂OH]⁺) .

The formation of the hydroxymethyl cation is generally favored, which then attacks the aromatic ring. The resulting hydroxymethyl intermediate is subsequently converted to the chloromethyl product by reaction with hydrogen chloride.[6]

Caption: Generation of the hydroxymethyl cation electrophile.

Electrophilic Attack on the Imidazole Ring

The imidazole ring is more susceptible to electrophilic attack than pyrazole but the positions of attack are crucial.[3] Electrophilic substitution on the imidazole ring preferentially occurs at the C4 and C5 positions due to the formation of more stable intermediates.[2][3] In the case of 4,5-dimethyl-1H-imidazole, both the C4 and C5 positions are occupied by methyl groups. This leaves the C2 position as the primary site for electrophilic attack.

The electrophilic hydroxymethyl cation attacks the C2 position of the 4,5-dimethyl-1H-imidazole. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Rearomatization and Final Product Formation

The sigma complex then rapidly undergoes deprotonation to restore the aromaticity of the imidazole ring, yielding the 2-hydroxymethyl-4,5-dimethyl-1H-imidazole intermediate. In the presence of excess hydrogen chloride, the hydroxyl group is subsequently protonated and eliminated as water in a nucleophilic substitution reaction, with a chloride ion attacking the resulting carbocation to form the final product, 2-chloromethyl-4,5-dimethyl-1H-imidazole hydrochloride.

Caption: Mechanism of chloromethylation of 4,5-dimethyl-1H-imidazole.

Experimental Protocol: A Field-Proven Methodology

The following protocol is adapted from established procedures for the chloromethylation of similar imidazole derivatives and is designed to be a self-validating system for achieving the desired product.[4][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4,5-Dimethyl-1H-imidazole | ≥98% | Standard Chemical Supplier | --- |

| Paraformaldehyde | Reagent Grade | Standard Chemical Supplier | --- |

| Concentrated Hydrochloric Acid | ~37% | Standard Chemical Supplier | Corrosive |

| Hydrogen Chloride Gas | Anhydrous | Gas Supplier | Toxic and Corrosive |

| Ethanol | Anhydrous | Standard Chemical Supplier | --- |

| Diethyl Ether | Anhydrous | Standard Chemical Supplier | Flammable |

Step-by-Step Procedure

WARNING: This reaction should be performed in a well-ventilated fume hood due to the use of concentrated hydrochloric acid and hydrogen chloride gas. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 4,5-dimethyl-1H-imidazole in concentrated aqueous hydrochloric acid. A typical concentration is a 10-25% w/w solution.[4]

-

Addition of Formaldehyde Source: To the stirred solution, add paraformaldehyde. The molar ratio of 4,5-dimethyl-1H-imidazole to formaldehyde should be approximately 1:1 to 1:1.5.[5]

-

Introduction of Hydrogen Chloride: Begin to pass a steady stream of hydrogen chloride gas through the reaction mixture.[4][5]

-

Heating: Heat the reaction mixture to a temperature between 50°C and 110°C.[4] The optimal temperature may need to be determined empirically for this specific substrate.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, 2-chloromethyl-4,5-dimethyl-1H-imidazole hydrochloride, may precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration. Wash the crystals with a small amount of cold ethanol followed by diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the product under vacuum to obtain the final 2-chloromethyl-4,5-dimethyl-1H-imidazole hydrochloride.

Sources

- 1. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 4. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 5. CA1107743A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]

A Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride (C₆H₁₀Cl₂N₂), a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental spectra, this document offers a comprehensive, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and related heterocyclic compounds.

Introduction: The Importance of Spectroscopic Analysis

2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a reactive building block in medicinal chemistry. Its utility stems from the presence of a nucleophilic imidazole core and an electrophilic chloromethyl group, allowing for diverse synthetic transformations. Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient. Spectroscopic methods provide a non-destructive and highly informative means to achieve this confirmation. This guide will delve into the predicted spectroscopic signatures of this molecule, offering a virtual roadmap for its identification and characterization.

Molecular Structure and Key Features

The structure of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride presents several key features that will influence its spectroscopic output. The imidazole ring is aromatic and, in its hydrochloride form, is protonated. The two methyl groups at the C4 and C5 positions and the chloromethyl group at the C2 position will exhibit characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the tautomerism inherent in N-unsubstituted imidazoles, the proton and carbon environments can be averaged in solution. However, protonation to the hydrochloride salt typically localizes the positive charge and can provide a more defined structure in the NMR timescale.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a solvent such as DMSO-d₆ would likely exhibit the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~14.0 - 15.0 | Broad Singlet | 2H | N-H | The two N-H protons of the protonated imidazole ring are expected to be highly deshielded and will likely appear as a broad signal due to rapid exchange with each other and any trace water. |

| ~4.80 | Singlet | 2H | -CH₂Cl | The methylene protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the electron-deficient imidazole ring, leading to a significant downfield shift. |

| ~2.30 | Singlet | 6H | -CH₃ | The two methyl groups at C4 and C5 are in similar chemical environments and are expected to resonate as a single peak. |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to dissolve polar hydrochloride salts and its high boiling point are advantageous. Furthermore, acidic protons, such as the N-H protons of the imidazole ring, are often clearly observable in DMSO-d₆, whereas they might rapidly exchange with deuterium in solvents like D₂O, rendering them invisible.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ would likely display the following resonances:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | C2 | The C2 carbon, bonded to a nitrogen and the chloromethyl group, is expected to be the most deshielded of the ring carbons. |

| ~125.0 | C4/C5 | The C4 and C5 carbons, each bearing a methyl group, will have similar chemical shifts. Due to the potential for slight electronic asymmetry, they may appear as a single peak or two closely spaced peaks. |

| ~40.0 | -CH₂Cl | The carbon of the chloromethyl group will be shifted downfield due to the attached chlorine atom. |

| ~10.0 | -CH₃ | The carbons of the two methyl groups are expected to be in the aliphatic region of the spectrum. |

Self-Validating Protocol for NMR Acquisition:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and integrating the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is expected to show characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2500 (broad) | N-H stretch | Protonated Imidazole Ring |

| ~3100 | C-H stretch (aromatic) | Imidazole Ring |

| 2950 - 2850 | C-H stretch (aliphatic) | -CH₃ and -CH₂Cl |

| ~1620 | C=N stretch | Imidazole Ring |

| ~1580 | C=C stretch | Imidazole Ring |

| ~750 | C-Cl stretch | -CH₂Cl |

Experimental Protocol for ATR-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to bring the sample into firm contact with the crystal. Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride, electrospray ionization (ESI) would be a suitable method, as it is a soft ionization technique that is well-suited for polar and ionic compounds. The spectrum would be expected to show the molecular ion of the free base.

Predicted ESI-MS Data:

-

Molecular Ion (M+H)⁺: m/z ~145.06 (for the free base C₆H₉ClN₂)

-

Isotope Pattern: A characteristic M+2 peak at m/z ~147.06 with an intensity of approximately one-third of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope.

Predicted Fragmentation Pathway (Electron Ionization - EI):

A potential fragmentation pathway under harsher EI conditions is illustrated below. The initial fragmentation would likely involve the loss of the chlorine atom or the chloromethyl group.

An In-depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole Hydrochloride

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of pharmaceutical development, the journey from a promising lead compound to a viable drug candidate is paved with rigorous scientific investigation. Among the most critical early-stage assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties are not merely academic data points; they are profound indicators of a drug's potential bioavailability, manufacturability, and shelf-life. For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters for a key intermediate like 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is paramount.

This technical guide provides an in-depth exploration of the solubility and stability of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. As a reactive heterocyclic compound, its behavior in various solvent systems and under different stress conditions dictates its handling, formulation, and ultimate success in synthetic pathways. This document moves beyond a simple recitation of facts, offering a causal explanation for experimental choices and providing robust, self-validating protocols for your own laboratory investigations.

I. Understanding the Molecule: Structure, Properties, and Inherent Reactivity

2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride is a substituted imidazole derivative with the empirical formula C₆H₁₀Cl₂N₂ and a molecular weight of 181.06 g/mol . Its structure, featuring a dimethylated imidazole ring and a reactive chloromethyl group, suggests a propensity for specific chemical interactions that govern its solubility and stability.

The imidazole ring itself is a polar, aromatic heterocycle. The presence of the hydrochloride salt significantly enhances its polarity and aqueous solubility. However, the chloromethyl group introduces a reactive electrophilic site. This "push-pull" electronic nature is the key to understanding its chemical behavior. The chloromethyl group is susceptible to nucleophilic substitution, a common degradation pathway.[1]

II. Solubility Profile: A Multifaceted Investigation

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its absorption and bioavailability. For 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride, its solubility will also dictate the choice of solvents for reaction, purification, and formulation. Imidazole derivatives, in general, exhibit higher solubility in polar solvents.[2]

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a foundational concept in solubility. Given the polar and ionic nature of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride, it is expected to be more soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) than in nonpolar solvents (e.g., hexane, toluene). The high polarity of imidazoles makes them readily soluble in solvents like methanol and acetonitrile, particularly under acidic or alkaline conditions.[2] Reactions involving the related compound 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride are often performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

Experimental Determination of Solubility

A systematic approach to determining solubility is essential. The following protocol outlines a robust method for quantifying the solubility of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride in a range of pharmaceutically relevant solvents.

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Equilibrium Solubility Measurement

-

Solvent Selection: A diverse panel of solvents should be chosen, including:

-

Purified Water

-

Methanol

-

Ethanol

-

Acetonitrile

-

Acetone

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

-

Equilibrium Setup:

-

Add a known volume of each solvent to separate, sealed vials.

-

Place the vials in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C).

-

Add an excess of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride to each vial to create a saturated solution.

-

Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid material is transferred.

-

Filter the sample through a 0.45 µm syringe filter compatible with the solvent.

-

Dilute the filtered sample with an appropriate mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method (see Section IV for a detailed protocol).

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Data Presentation: Expected Solubility Profile

While specific experimental data is not publicly available, a hypothetical solubility profile can be constructed based on the chemical nature of the compound.

| Solvent | Polarity Index | Expected Solubility (mg/mL) | Rationale |

| Water | 10.2 | High | Polar, protic, and ionic nature of the hydrochloride salt. |

| Methanol | 5.1 | High | Polar, protic solvent capable of hydrogen bonding. |

| Ethanol | 4.3 | Moderate to High | Less polar than methanol, but still a good solvent for polar compounds. |

| DMSO | 7.2 | High | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |

| DMF | 6.4 | High | Polar aprotic solvent, often used in reactions with this class of compounds.[1] |

| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent, commonly used in chromatography. |

| Acetone | 5.1 | Low to Moderate | Less polar than other organic solvents listed. |

III. Stability Assessment: Unveiling Degradation Pathways through Forced Degradation

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[3][4] Forced degradation studies, or stress testing, deliberately expose the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[4][5]

Causality Behind Stress Conditions

The choice of stress conditions is not arbitrary; each is designed to mimic potential environmental or physiological challenges the molecule might encounter.

-

Acid/Base Hydrolysis: Simulates the pH environments of the gastrointestinal tract and assesses the stability of functional groups susceptible to acid or base-catalyzed hydrolysis.

-

Oxidation: Investigates the compound's susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen or reactive oxygen species in the body.

-

Thermal Degradation: Evaluates the impact of heat, which can accelerate other degradation processes and is relevant to manufacturing and storage conditions.

-

Photostability: Assesses the effect of light exposure, a critical parameter for packaging and storage.

Logical Flow of a Forced Degradation Study

Caption: Forced Degradation Experimental Workflow.

Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature. The imidazole moiety of some drugs is susceptible to base-mediated autoxidation.[6]

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. The imidazole ring can be susceptible to oxidation.[6]

-

Thermal Degradation: Heat the stock solution at 60 °C.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation:

-

For acid and base-stressed samples, neutralize with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for analysis.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

For identification of major degradants, LC-MS analysis can be employed.[5]

-

Expected Stability Profile and Potential Degradants

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acid Hydrolysis | Likely stable | The imidazole ring is generally stable to acid. |

| Base Hydrolysis | Susceptible to degradation | The chloromethyl group is prone to nucleophilic substitution by hydroxide ions to form the corresponding alcohol. The imidazole ring can also undergo base-mediated oxidation.[6] |

| Oxidation | Susceptible to degradation | Oxidation of the imidazole ring and/or the chloromethyl group.[6] |

| Thermal Degradation | Potentially unstable | Acceleration of hydrolysis and other degradation pathways. |

| Photolytic Degradation | Potentially unstable | Photolytic cleavage of the C-Cl bond or degradation of the imidazole ring. |

IV. The Analytical Backbone: A Stability-Indicating HPLC-UV Method

A robust analytical method is the cornerstone of any solubility or stability study. A stability-indicating method is one that can accurately quantify the decrease in the concentration of the active ingredient due to degradation and can separate the parent compound from its degradation products.[7][8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose.[10][11]

Protocol: Stability-Indicating HPLC-UV Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm (A common choice for reversed-phase chromatography of polar compounds).[10]

-

Mobile Phase: A gradient elution may be necessary to separate the parent compound from its more polar degradants. A typical starting point would be a mixture of a phosphate buffer (pH 3.0) and acetonitrile.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Injection Volume: 10 µL.[10]

-

Column Temperature: 30 °C.[10]

-

Detection Wavelength: Imidazole derivatives typically have a strong UV absorbance around 210 nm.[10] The optimal wavelength should be determined by running a UV scan of the compound.

-

Method Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[7]

V. Conclusion: A Roadmap for Comprehensive Characterization

This technical guide has provided a comprehensive framework for evaluating the solubility and stability of 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride. By understanding the inherent chemical properties of the molecule, researchers can make informed decisions about solvent selection and anticipate potential degradation pathways. The detailed experimental protocols for solubility determination and forced degradation studies, coupled with a robust stability-indicating HPLC method, provide a practical roadmap for generating the critical data needed to advance a drug development program.

The principles and methodologies outlined herein are designed to be a self-validating system, empowering scientists to not only generate high-quality data but also to understand the fundamental science that underpins it. This knowledge is indispensable for overcoming the challenges of formulation development, ensuring product quality, and ultimately, contributing to the successful translation of chemical entities into safe and effective medicines.

VI. References

-

PubChem. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-(chloromethyl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]

-

MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(14), 5379. Retrieved from [Link]

-

PubMed. (2017). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical and Biomedical Analysis, 145, 549-556. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2019). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 12(9), 4281-4287. Retrieved from [Link]

-

Google Patents. (2016). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group). Retrieved from

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

-

Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

-

ResearchGate. (2020). The dissolution behaviour and apparent thermodynamic analysis of doxifluridine in twelve pure solvents at various temperatures. Journal of Chemical Thermodynamics, 144, 106063. Retrieved from [Link]

-

ResearchGate. (2023). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

-

ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. Retrieved from [Link]

-

ResearchGate. (2021). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of their degradation products. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. Retrieved from [Link]

-

CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. Retrieved from [Link]

-

Walsh Medical Media. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Journal of Bioanalysis & Biomedicine, 4(5), 075-081. Retrieved from [Link]

-

ResearchGate. (2018). Development and validation of a stability indicating HPLC method for the separation and validation of enantiomers of miconazole. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 643-656. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ajrconline.org [ajrconline.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. medipol.edu.tr [medipol.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Chloromethyl Group in Imidazole Derivatives: A Technical Guide to Reactivity and Synthetic Application

Introduction: The Versatile Role of Imidazoles in Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[3] The functionalization of the imidazole nucleus is a key strategy for modulating the pharmacological activity of these molecules. Among the various functionalized derivatives, those bearing a chloromethyl group (-CH2Cl) are of particular importance. These compounds serve as highly versatile synthetic intermediates, with the chloromethyl group acting as a reactive "handle" for the introduction of diverse molecular fragments through nucleophilic substitution reactions.[4][5] This guide provides an in-depth exploration of the reactivity of the chloromethyl group in imidazole derivatives, offering insights into reaction mechanisms, influencing factors, and practical applications in the synthesis of therapeutic agents.

Core Reactivity: The Chloromethyl Group as a Benzylic Halide Analogue

The chemical behavior of the chloromethyl group attached to an imidazole ring is analogous to that of a benzylic halide. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom.[6] This electrophilicity is further influenced by the electronic properties of the imidazole ring to which it is attached. The primary nature of the carbon atom suggests a predisposition towards a bimolecular nucleophilic substitution (SN2) mechanism. However, the aromatic imidazole ring can stabilize a potential carbocation intermediate through resonance, a characteristic that could favor a unimolecular (SN1) pathway. This dual potential for reactivity is central to understanding and controlling the synthetic outcomes of reactions involving chloromethylated imidazoles.

Mechanistic Pathways: A Balancing Act Between SN1 and SN2

The nucleophilic substitution at the chloromethyl group can proceed through two primary mechanisms: SN1 and SN2. The operative pathway is determined by a combination of factors, including the structure of the imidazole derivative, the nature of the nucleophile, the solvent, and the reaction temperature.

-

The SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[5][7] The reaction rate is dependent on the concentration of both the chloromethyl imidazole and the nucleophile.[8][9] Given that the chloromethyl group is on a primary carbon, steric hindrance is minimal, generally favoring the SN2 mechanism.[4] Strong, negatively charged nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO) promote the SN2 pathway.[10]

-

The SN1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate.[8] The first step, the ionization of the C-Cl bond to form a resonance-stabilized imidazolyl-methyl carbocation, is the slow, rate-determining step.[4] The subsequent attack of the nucleophile on the carbocation is fast. The rate of an SN1 reaction is dependent only on the concentration of the chloromethyl imidazole.[9] This pathway is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents, which can solvate and stabilize both the carbocation intermediate and the departing chloride ion.[10]

The following diagram illustrates the two competing mechanistic pathways for the reaction of a generic 4-(chloromethyl)imidazole with a nucleophile (Nu⁻).

Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.

Factors Influencing Reactivity

Several key factors dictate the rate and mechanism of nucleophilic substitution on the chloromethyl group of imidazole derivatives.

Nature of the Nucleophile

The strength of the nucleophile is a critical determinant of the reaction mechanism.

-

Strong Nucleophiles: Anions such as thiolates (RS⁻), alkoxides (RO⁻), cyanide (CN⁻), and amines (RNH₂) are strong nucleophiles that favor the SN2 pathway.[10]

-

Weak Nucleophiles: Neutral molecules like water (H₂O) and alcohols (ROH) are weak nucleophiles and tend to favor the SN1 mechanism, often acting as the solvent as well in solvolysis reactions.[10]

Solvent Effects

The choice of solvent can dramatically influence the reaction pathway.

-

Polar Protic Solvents: Solvents like water, ethanol, and methanol have O-H or N-H bonds and can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding, thus favoring the SN1 mechanism.[10]

-

Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) lack O-H or N-H bonds. They can solvate cations but not anions effectively, leaving the nucleophile "bare" and more reactive, which promotes the SN2 mechanism.[10]

Substituent Effects on the Imidazole Ring

The electronic nature of other substituents on the imidazole ring can modulate the reactivity of the chloromethyl group.

-

Electron-Donating Groups (EDGs): Substituents like alkyl groups (-CH₃) increase the electron density of the imidazole ring. This can have a dual effect. For an SN1 reaction, EDGs will stabilize the carbocation intermediate, thereby accelerating the reaction. For an SN2 reaction, the increased electron density on the ring might slightly decrease the electrophilicity of the chloromethyl carbon.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This will destabilize the carbocation intermediate, slowing down an SN1 reaction. Conversely, by increasing the electrophilicity of the chloromethyl carbon, EWGs can accelerate an SN2 reaction.

A kinetic study on the SN2 reaction of 1-chloromethylnaphthalene with various substituted anilines provides valuable insight.[11] The reaction rate was found to be sensitive to the electronic nature of the substituents on the aniline nucleophile, as demonstrated by a linear Hammett plot. Electron-releasing groups on the aniline accelerated the reaction, while electron-withdrawing groups retarded it, consistent with the nucleophilic attack being the rate-determining step.[11]

Quantitative Analysis of Reactivity

While specific kinetic data for chloromethyl imidazole derivatives are sparse in the literature, data from analogous benzylic-type systems can provide a reliable estimation of reactivity. The following table presents kinetic data for the SN2 reaction of 1-chloromethylnaphthalene with aniline in various solvents, which serves as a model for the reactivity of chloromethyl imidazoles with amine nucleophiles.[11]

| Solvent | Temperature (°C) | k₂ (x 10⁵ L mol⁻¹ s⁻¹) | Eₐ (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) |

| Methanol | 35 | 28.3 | 82.0 | 79.5 | 60.7 |

| Ethanol | 35 | 16.1 | 85.8 | 83.3 | 55.2 |

| n-Butanol | 35 | 12.5 | 87.9 | 85.4 | 52.3 |

| Isopropanol | 35 | 20.1 | 84.1 | 81.6 | 60.2 |

Data extracted from Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines.[11]

The negative entropy of activation (ΔS‡) values are characteristic of a bimolecular rate-determining step, providing strong evidence for the SN2 mechanism.[11]

Synthetic Protocols

The following sections provide detailed, step-by-step methodologies for the preparation of a representative chloromethyl imidazole and its subsequent use in a nucleophilic substitution reaction.

Protocol 1: Synthesis of 4-(Chloromethyl)-5-methylimidazole Hydrochloride

This protocol is adapted from a patented industrial process and describes the direct chloromethylation of 4-methylimidazole.[12]

Materials:

-

4-methylimidazole

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen Chloride (gas)

-

Ethanol

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, dissolve 4-methylimidazole in concentrated aqueous hydrochloric acid to form a 10-25% (w/w) solution.

-

Add a molar equivalent of 37% aqueous formaldehyde solution to the stirred imidazole solution.

-

Heat the reaction mixture to between 50°C and 110°C.

-

While maintaining the temperature, pass gaseous hydrogen chloride through the reaction mixture.

-

Monitor the reaction progress using a suitable analytical technique (e.g., NMR spectroscopy). The reaction is typically complete within 5-20 hours.

-

Upon completion, cool the reaction mixture and distill off the solvent under reduced pressure.

-

Recrystallize the resulting crude solid from ethanol to yield pure 4-(chloromethyl)-5-methylimidazole hydrochloride.

Caption: Workflow for the synthesis of 4-(chloromethyl)-5-methylimidazole HCl.

Protocol 2: Nucleophilic Substitution with a Thiol Nucleophile (Synthesis of Cimetidine Intermediate)

This protocol describes the reaction of 4-(chloromethyl)-5-methylimidazole with a thiol-containing nucleophile, a key step in the synthesis of the anti-ulcer drug Cimetidine.[13]

Materials:

-

4-(chloromethyl)-5-methylimidazole hydrochloride

-

N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine

-

Water

-

Methanol

-

Sodium Hydroxide (5N solution)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

In a reaction vessel under an inert nitrogen atmosphere, mix N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with water at 0-5°C.

-

Adjust the pH of the mixture to 9.0 using a 5N sodium hydroxide solution.

-

In a separate flask, prepare a suspension of an equimolar amount of 4-(chloromethyl)-5-methylimidazole hydrochloride in methanol.

-

Add the suspension of the chloromethylimidazole to the aqueous solution of the nucleophile while maintaining the temperature at 0-5°C and the pH between 8.0 and 9.5.

-

Stir the reaction mixture at this temperature. The product, a precursor to Cimetidine, will crystallize directly from the reaction mixture.

-

Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.

Application in Drug Synthesis: The Case of Cimetidine

A prominent example of the utility of chloromethyl imidazoles in pharmaceutical synthesis is the production of Cimetidine, a histamine H₂-receptor antagonist used to treat peptic ulcers.[14] A key step in many synthetic routes to Cimetidine involves the nucleophilic substitution of the chlorine atom from 4-(chloromethyl)-5-methylimidazole hydrochloride by the sulfur atom of a mercaptoethylguanidine derivative.[13] This reaction efficiently couples the imidazole core with the guanidine side chain, demonstrating the power of this chemical transformation in constructing complex drug molecules.

Conclusion

The chloromethyl group is a powerful and versatile functional handle in the synthesis of imidazole-based compounds for drug discovery and development. Its reactivity, analogous to that of a benzylic halide, can be finely tuned by controlling the reaction conditions, particularly the choice of nucleophile and solvent, to favor either an SN1 or SN2 pathway. A thorough understanding of these mechanistic principles allows researchers to strategically employ chloromethyl imidazole derivatives as key building blocks for the synthesis of a wide range of biologically active molecules, as exemplified by the successful synthesis of Cimetidine. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to effectively utilize the rich chemistry of chloromethylated imidazoles in their synthetic endeavors.

References

-

Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Archiv der Pharmazie, 347(3), 1-21. [Link]

-

Shukla, S., & Pandey, M. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(51), 33235-33256. [Link]

-

Lone, S. A., & Wan, S. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Bioinorganic Chemistry and Applications, 2023. [Link]

- Durant, G. J., & Ganellin, C. R. (1980). U.S. Patent No. 4,211,875. Washington, DC: U.S.

-

Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(8), 1341-1348. [Link]

-

LibreTexts. (2021). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. In Chemistry LibreTexts. [Link]

-

Madkour, H. M. F., Farag, A. A., Ramses, S. S., & Ibrahiem, N. A. A. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1 H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. [Link]

-

S.N.1 and S.N.2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes. [Link]

-

Juspin, T., Zink, L., Crozet, M. D., & Vanelle, P. (2011). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 16(8), 6848-6862. [Link]

-

Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 797. [Link]

-

Gaba, M., Singh, S., & Mohan, C. (2014). Imidazole as a promising medicinal scaffold: current status and future direction. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 455-467. [Link]

-

Taylor & Francis Online. (2023). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

-

Brainly. (2024). Explain why a primary benzylic halide shows higher reactivity by the SN1 mechanism than other primary alkyl. [Link]

-

Gauth. (n.d.). Explain why primary benzylic halides show higher reactivity by SN1 mechanism than other pr. [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]

-

LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. In Chemistry LibreTexts. [Link]

-

Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? [Link]

-

Pearson+. (n.d.). How does resonance influence the reactivity of benzylic halides i... [Link]

-

LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. In Chemistry LibreTexts. [Link]

-

Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

-

University of Illinois Springfield. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides. [Link]

-

Khan Academy. (n.d.). Kinetics of SN1 vs SN2 reactions. [Link]

-

National Center for Biotechnology Information. (n.d.). Cimetidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]

-

GPAT Discussion Center. (2019, September 18). SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

-

Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link]

- European Patent Office. (1988).

- Farmos-Yhtyma Oy. (1984). CA1164876A - Process for the preparation of cimetidine. Canadian Intellectual Property Office.

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.coach [chemistry.coach]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 9. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 10. scribd.com [scribd.com]

- 11. ias.ac.in [ias.ac.in]

- 12. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]

- 13. CA1164876A - Process for the preparation of cimetidine - Google Patents [patents.google.com]

- 14. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Substituted Imidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its amphoteric nature and ability to engage in various non-covalent interactions, make it a cornerstone in the design of therapeutic agents.[1][3][4] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted imidazole compounds. We will dissect their mechanisms of action across key therapeutic areas, including antifungal, anticancer, anti-inflammatory, and antihypertensive applications. Furthermore, this guide furnishes detailed, field-proven experimental protocols for assessing these activities and offers insights into the critical structure-activity relationships that govern efficacy.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

First synthesized in 1858, the imidazole nucleus is a fundamental component of several essential biomolecules, such as the amino acid histidine and purines in nucleic acids.[4][5][6] This natural prevalence underscores its physiological significance and biocompatibility.[1] The structural features of the imidazole ring—specifically its electron-rich character and hydrogen bonding capability—allow it to bind readily to a multitude of enzymes and receptors, making it a highly versatile core for drug development.[3][5] Consequently, imidazole derivatives have been successfully developed into a wide array of FDA-approved drugs, demonstrating a remarkable spectrum of biological activities.[3]

Key Therapeutic Areas and Mechanisms of Action

The versatility of the imidazole scaffold is best illustrated by its broad range of pharmacological effects. Strategic substitution around the imidazole ring allows for the fine-tuning of its biological targets and therapeutic outcomes.

Antifungal Activity

Imidazole derivatives represent a cornerstone of antifungal therapy.[7] Well-known examples include clotrimazole, miconazole, and ketoconazole.

Mechanism of Action: The primary antifungal mechanism of imidazole compounds is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[7][8][9] Specifically, they target and inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase.[6] This enzyme is critical for converting lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterols in the fungal membrane.[10][11] This disruption of membrane integrity and function impairs fungal growth and replication, leading to a fungistatic or, at higher concentrations, fungicidal effect.[8][9][10] Additionally, some studies suggest that the buildup of toxic concentrations of hydrogen peroxide, resulting from altered enzyme activities, contributes to cell necrosis.[8][9][11]

Caption: Inhibition of the p38 MAP kinase pathway by imidazole derivatives.

Antihypertensive Activity

The imidazole scaffold is central to a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or "sartans". [12]Losartan is the prototypical drug in this class. [13] Mechanism of Action: Losartan and other sartans are selective antagonists of the Angiotensin II Type 1 (AT1) receptor. [13][14][15]Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By blocking the AT1 receptor, losartan prevents angiotensin II from exerting these effects. [13]This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in a decrease in blood pressure. [12][13]

Experimental Workflows for Assessing Biological Activity

Validating the biological activity of novel substituted imidazole compounds requires robust and reproducible experimental protocols. The choice of assay is dictated by the intended therapeutic target.

Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain. The MIC is the lowest concentration that inhibits visible growth. This protocol is based on the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI). [16][17][18][19] Methodology: Broth Microdilution

-

Preparation of Materials:

-

Fungal Strain: Use a standardized culture of the target fungus (e.g., Candida albicans, Aspergillus fumigatus).

-

Medium: Use RPMI-1640 medium for fungi. [2] * Test Compound: Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).

-

Plates: Use sterile 96-well microtiter plates. [2]

-

-

Step-by-Step Procedure:

-

Drug Dilution: Serially dilute the test compound in the microtiter plate using the appropriate medium to achieve a range of final concentrations. Include a positive control (a known antifungal like fluconazole) and a negative control (medium with no compound).

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension adjusted to a specific cell density (e.g., 0.5–2.5 x 10³ CFU/mL for yeasts). [2] 3. Inoculation: Add the prepared inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species. [16][19] 5. MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no visible growth is observed. [2] Self-Validation and Causality: This method is self-validating through the inclusion of positive and negative controls. The positive control ensures the assay is sensitive to antifungal agents, while the negative control confirms the viability of the fungal inoculum. The choice of RPMI-1640 medium is critical as it is a standardized, buffered medium that supports fungal growth without interfering with the activity of most antifungal agents.

-

Protocol: In Vitro Cytotoxicity Assessment

Objective: To measure the cytotoxic effect of a compound on cancer cells and determine its half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for this purpose. [20][21][22] Methodology: MTT Assay

-

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. [20][21]The amount of formazan produced is directly proportional to the number of living cells. [21]

-

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell adhesion. [21] 2. Compound Treatment: Treat the cells with various concentrations of the test imidazole compound and incubate for a specified period (e.g., 48-72 hours). [2] 3. MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. [2][20][23] 4. Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. [2][20] 5. Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. [2][23] 6. IC50 Calculation: Calculate the IC50 value from the dose-response curve, which represents the concentration of the compound required to inhibit cell growth by 50%. [2] Self-Validation and Causality: The assay includes untreated control cells (representing 100% viability) and a vehicle control (to account for any solvent effects). The reliance on mitochondrial enzyme activity provides a robust measure of cell health and metabolic function. This choice is deliberate because many anticancer agents, including some imidazoles, induce apoptosis which involves mitochondrial dysfunction.

-

Data Presentation and Structure-Activity Relationship (SAR)

Systematic analysis of how chemical structure relates to biological activity is fundamental to rational drug design. [1][24]For substituted imidazoles, modifications at different positions on the ring can dramatically alter their potency and selectivity. [1] Key SAR Insights:

-

Substituents on Nitrogen (N1): The nature of the substituent at the N1 position is often critical for receptor binding and pharmacokinetic properties.

-

Substituents on Carbon (C2, C4, C5): Modifications at the carbon positions influence the electronic distribution and steric profile of the molecule, which can enhance interactions with the target protein. [1]For example, in p38 MAP kinase inhibitors, a pyridinyl group at C4 is often a key feature for activity. [25] Data Summary Table Example:

| Compound ID | Substituent (R1) | Substituent (R2) | Target | IC50 (µM) |

| IM-01 | -H | -Phenyl | EGFR Kinase | 15.2 |

| IM-02 | -CH3 | -Phenyl | EGFR Kinase | 10.8 |

| IM-03 | -H | -4-Fluorophenyl | EGFR Kinase | 2.5 |

| IM-04 | -CH3 | -4-Fluorophenyl | EGFR Kinase | 1.1 |

This tabular format allows for a clear, comparative analysis of how different substituents impact biological potency.

Caption: Key modification sites on the imidazole ring for SAR studies.

Conclusion and Future Directions

Substituted imidazole compounds have unequivocally demonstrated their value in modern medicine, with a broad and expanding range of biological activities. [24]Their success stems from the chemical versatility of the imidazole scaffold, which allows for precise tuning of pharmacological properties through targeted substitutions. Future research will likely focus on developing multi-target imidazole hybrids and kinase inhibitors with improved selectivity to enhance therapeutic efficacy and minimize off-target effects. [26]The continued exploration of structure-activity relationships, aided by computational modeling and robust in vitro and in vivo testing, will undoubtedly lead to the discovery of novel imidazole-based therapeutics for a wide range of diseases.

References

-

Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520–534. Available at: [Link]

-

Borgers, M. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. Available at: [Link]

-

Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 76(6), 438–441. Available at: [Link]

-

(n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. Available at: [Link]

-

(n.d.). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ResearchGate. Available at: [Link]

-

(n.d.). Imidazole antifungal drug mechanism of action. Ruidong Pharmaceutical. Available at: [Link]

-

(n.d.). An acumen into anticancer efficacy of imidazole derivatives. SciSpace. Available at: [Link]

-

Kumar, D., et al. (2022). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Medicinal Chemistry. Available at: [Link]

-

(n.d.). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. Available at: [Link]

-

Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules. Available at: [Link]

-

(2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

(2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

-

(2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Available at: [Link]

-

Ostrosky-Zeichner, L., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

-

(n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. Available at: [Link]

-

(n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Semantic Scholar. Available at: [Link]

-

(2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. ResearchGate. Available at: [Link]

-

Zhang, L., et al. (2014). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

(2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. Available at: [Link]

-

Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology. Available at: [Link]

-

(n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. Available at: [Link]

-

Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Available at: [Link]

-

(n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Wang, Z., et al. (2015). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Topics in Medicinal Chemistry. Available at: [Link]

-

(n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

(2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

-

(n.d.). A review: Imidazole synthesis and its biological activities. Semantic Scholar. Available at: [Link]

-

(n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science. Available at: [Link]

-

Alagawadi, K. R., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]

-

Kumari, S., et al. (2010). Imidazole and its biological activities: A review. Der Chemica Sinica. Available at: [Link]

-

(2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Publications. Available at: [Link]

-

Timmermans, P. B., et al. (1995). Discovery of losartan, the first angiotensin II receptor antagonist. Journal of Human Hypertension. Available at: [Link]

-

(n.d.). Ligand interactions of a losartan; b and c analogue 12; d and e... ResearchGate. Available at: [Link]

-

(n.d.). Losartan. PubChem. Available at: [Link]

-

Goldberg, M. R., et al. (1995). Angiotensin II receptor antagonism: losartan - sites and mechanisms of action. Clinical and Experimental Hypertension. Available at: [Link]

-

Mimran, A., et al. (1999). Angiotensin II receptor antagonists and hypertension. Clinical and Experimental Hypertension. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. pharmacyjournal.net [pharmacyjournal.net]